molecular formula C18H19N5O4 B3457546 2-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B3457546
M. Wt: 369.4 g/mol
InChI Key: QRXNLRCRHQRXKE-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety and a trimethoxyphenyl group

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(2,4,5-trimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-25-15-9-17(27-3)16(26-2)8-12(15)10-19-21-18(24)11-23-14-7-5-4-6-13(14)20-22-23/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXNLRCRHQRXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CN2C3=CC=CC=C3N=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole.

    Acetohydrazide Formation: The next step involves the reaction of benzotriazole with chloroacetyl chloride to form 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is reacted with 2,4,5-trimethoxybenzaldehyde under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.

    Reduction: Reduction reactions can target the imine bond formed during the condensation step.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazide moiety.

    Reduction: Reduced forms of the imine bond, potentially leading to secondary amines.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can have applications in catalysis and materials science.

Biology and Medicine

In medicinal chemistry, the compound’s structure suggests potential as an antimicrobial or anticancer agent. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as UV-absorbing materials or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed that the compound interacts with biological targets through its hydrazide and benzotriazole moieties. These interactions could involve binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde
  • 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the trimethoxyphenyl group. This group can enhance the compound’s biological activity and provide additional sites for chemical modification, making it a versatile molecule for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

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